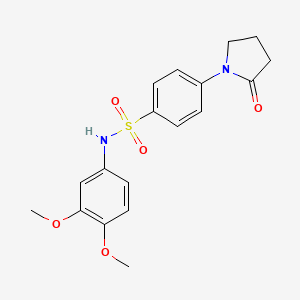
N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(2-ethylphenyl)-N2-(4-methylphenyl)-N2-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EMG-1 belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to have promising effects in various studies.
Mechanism of Action
EMG-1 works by inhibiting the reuptake of glycine, a neurotransmitter that plays a crucial role in the regulation of N-methyl-D-aspartate (NMDA) receptors. By inhibiting the reuptake of glycine, EMG-1 enhances the function of NMDA receptors, which are involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
EMG-1 has been shown to have several biochemical and physiological effects. In addition to its effects on NMDA receptors, EMG-1 has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects in schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMG-1 is its specificity for N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. EMG-1 has been shown to have minimal effects on other neurotransmitter systems, which makes it a useful tool for studying the role of N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in various physiological processes. However, one of the limitations of EMG-1 is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on EMG-1. One area of interest is in the development of more potent and selective N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors. Another area of interest is in the investigation of the long-term effects of EMG-1 on brain function and behavior. Additionally, further studies are needed to determine the potential therapeutic applications of EMG-1 in other neurological disorders.
Synthesis Methods
The synthesis of EMG-1 involves the reaction of N-ethyl-N-(4-methylphenyl)sulfonamide with 2-bromoethylbenzene and 4-methylphenylboronic acid. The reaction is catalyzed by palladium acetate and a phosphine ligand. The resulting product is then treated with glycine to obtain EMG-1.
Scientific Research Applications
EMG-1 has been extensively studied for its potential use in various scientific research applications. One of the main areas of interest is in the treatment of schizophrenia. EMG-1 has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-8-17(15)19-18(21)13-20(24(3,22)23)16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZRSCFZMPLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5871856.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)

